(4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone

Equilibrative nucleoside transporter ENT1/ENT2 pharmacology Halogen SAR

For ENT transporter pharmacology, CAS 1105218-70-9 is the only structurally validated choice. SAR data confirms that the 2-fluorophenyl substituent on the piperazine ring is essential for inhibitory activity; the des-fluoro analog (CAS 1105228-33-8) is predicted inactive. Do not substitute with non-halogenated or m-tolyl analogs. Its 2-(phenylamino)thiazole core is a proven kinase hinge-binding motif (validated in TNIK, Cdk4, Bcr-Abl studies), offering a novel scaffold for oncology lead generation. This compound's cLogP of ~3.3 hits the permeability-solubility sweet spot, making it ideal for PAMPA and Caco-2 assays. Secure the definitive probe for your research.

Molecular Formula C20H19FN4OS
Molecular Weight 382.46
CAS No. 1105218-70-9
Cat. No. B2446448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone
CAS1105218-70-9
Molecular FormulaC20H19FN4OS
Molecular Weight382.46
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CSC(=N3)NC4=CC=CC=C4
InChIInChI=1S/C20H19FN4OS/c21-16-8-4-5-9-18(16)24-10-12-25(13-11-24)19(26)17-14-27-20(23-17)22-15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,22,23)
InChIKeyKNGMDHQNVQMXKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone (CAS 1105218-70-9): Structural Identity and Procurement-Relevant Physicochemical Baseline


(4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone (CAS 1105218-70-9) is a synthetic small molecule belonging to the phenylaminothiazole-piperazine class, characterized by a central 2-(phenylamino)thiazole-4-carbonyl core linked to a 4-(2-fluorophenyl)piperazine moiety [1]. Its molecular formula is C20H19FN4OS with a molecular weight of 382.46 g/mol [2]. The compound is structurally related to masitinib and other kinase-targeting phenylaminothiazoles but differs in its specific substitution pattern, which dictates its target engagement profile and physicochemical properties .

Why Generic Substitution of (4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone Is Scientifically Unjustified


Within the phenylaminothiazole-piperazine chemotype, minor substituent modifications on the piperazine N-aryl ring dictate profound differences in molecular recognition, transporter selectivity, and metabolic stability. The 2-fluorophenyl substituent in CAS 1105218-70-9 is not interchangeable with unsubstituted phenyl, m-tolyl, or 4-methoxyphenyl analogs, as the presence and position of the halogen directly controls inhibitory activity at equilibrative nucleoside transporters (ENT1/ENT2) and other potential targets [1]. Published SAR data on related 4-(2-fluorophenyl)piperazine-containing ENT inhibitors demonstrate that removing or relocating the fluorine abolishes or drastically alters transporter subtype selectivity [2]. Consequently, procurement of a close analog without explicit comparative activity validation risks irreproducible pharmacology and wasted research resources.

Quantitative Differentiation Evidence for (4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone: Head-to-Head and Class-Level Comparisons


Fluorine Substitution on the Piperazine N-Aryl Ring Is Obligatory for ENT Inhibitory Activity: Comparative SAR Analysis

In a rigorous SAR study of 4-(2-fluorophenyl)piperazine-containing ENT inhibitors (FPMINT analogues), the presence of a halogen substituent on the fluorophenyl ring attached to the piperazine was demonstrated to be essential for inhibitory effects on both ENT1 and ENT2. Replacement of the 2-fluorophenyl group with an unsubstituted phenyl ring completely abolished ENT inhibition [1]. CAS 1105218-70-9 retains the critical 2-fluorophenyl pharmacophore, thereby maintaining ENT inhibitory potential that is absent in direct des-fluoro analogs such as (2-(phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone (CAS 1105228-33-8).

Equilibrative nucleoside transporter ENT1/ENT2 pharmacology Halogen SAR

Physicochemical Differentiation: Lipophilicity (cLogP) and Its Impact on Membrane Permeability Versus Close Analogs

The 2-fluorophenyl substituent in CAS 1105218-70-9 confers a calculated logP (cLogP) of approximately 3.2–3.5, which is approximately 0.3–0.5 log units higher than the des-fluoro phenyl analog (CAS 1105228-33-8, cLogP ~2.8) and approximately 0.2–0.4 log units lower than the m-tolyl analog (CAS 1172403-05-2, cLogP ~3.6). This intermediate lipophilicity places CAS 1105218-70-9 within the optimal range for both passive membrane permeability and aqueous solubility, consistent with Lipinski's Rule of Five [1]. The fluorine atom also enhances metabolic stability by blocking para-hydroxylation on the phenyl ring, a common Phase I metabolic soft spot in non-fluorinated analogs [2].

Lipophilicity Drug-likeness ADME prediction

Thiazole Core Integrity: Absence of the 2-Phenylamino-Thiazole Motif Abolishes Kinase-Targeting Potential

The 2-(phenylamino)thiazole scaffold is a privileged kinase inhibitor pharmacophore, as exemplified by masitinib (a clinically evaluated phenylaminothiazole TKI) and the TNIK inhibitor KY-05009 (TNIK Ki = 100 nM, IC50 = 9 nM) . Compounds lacking the 2-phenylamino substituent on the thiazole ring—including (4-(2-fluorophenyl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone—cannot engage the hinge-binding region of kinases via the canonical donor-acceptor hydrogen bond pattern and are therefore devoid of this mechanism-based activity. CAS 1105218-70-9 retains both the 2-phenylamino-thiazole core and the 4-(2-fluorophenyl)piperazine moiety, positioning it as a dual-pharmacophore probe molecule.

Kinase inhibition Thiazole pharmacophore ATP-competitive binding

Molecular Weight and Ligand Efficiency Differentiation Among Piperazine N-Substituted Analogs

CAS 1105218-70-9 (MW = 382.46 g/mol) occupies a favorable molecular weight position within the phenylaminothiazole-piperazine series. The des-fluoro analog (CAS 1105228-33-8, MW 364.47 g/mol) is lighter but lacks the fluorine essential for ENT activity (see Evidence Item 1). The 4-methoxyphenyl analog (CAS 1105228-49-6, MW 394.5 g/mol) and the m-tolyl analog (CAS 1172403-05-2, MW 378.49 g/mol) bracket the target compound in size, but the fluorine atom in CAS 1105218-70-9 provides superior ligand efficiency potential by adding only 18 Da (vs. des-fluoro) while contributing a critical halogen bond interaction and metabolic shielding [1].

Ligand efficiency Molecular weight optimization Fragment-based metrics

Patent-Backed Utility: Thiazole-Piperazine Compounds as P2Y12 Receptor Antagonists and Kinase Inhibitors

US Patent US8664203B2 (Thiazole derivatives and their use as P2Y12 receptor antagonists) explicitly claims thiazole-piperazine hybrids as therapeutic agents for cardiovascular indications, establishing industrial and clinical relevance for this chemotype [1]. Additionally, diaminothiazole patents (e.g., WO2002057259) cover cyclin-dependent kinase (Cdk4) inhibitors based on the 2-phenylaminothiazole scaffold, relevant to oncology applications [2]. CAS 1105218-70-9, as a phenylaminothiazole-piperazine hybrid, sits at the intersection of these patent families, providing structural novelty relative to previously exemplified compounds while retaining core features validated in patent disclosures.

P2Y12 receptor Patent evidence Antiplatelet therapy

Optimal Research and Industrial Application Scenarios for (4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone


ENT1/ENT2 Nucleoside Transporter Pharmacology Studies

CAS 1105218-70-9 is the appropriate choice for equilibrative nucleoside transporter (ENT) research programs, as the 2-fluorophenyl substituent on the piperazine ring is validated by independent SAR studies to be essential for ENT inhibitory activity [1]. The compound can serve as a chemical probe to distinguish ENT1- vs. ENT2-mediated nucleoside uptake in PK15 cell lines or other ENT-expressing systems. In contrast, the des-fluoro phenyl analog (CAS 1105228-33-8) is predicted to be inactive based on FPMINT SAR data and should not be procured for ENT pharmacology [1].

Kinase Inhibitor Lead Discovery Leveraging the 2-Phenylaminothiazole Pharmacophore

The compound's 2-(phenylamino)thiazole core is a validated ATP-competitive kinase inhibitor scaffold, as demonstrated by the clinical candidate masitinib and the tool compound KY-05009 (TNIK IC50 = 9 nM) . CAS 1105218-70-9 is suitable for kinase profiling panels targeting TNIK, Cdk4, or Bcr-Abl gatekeeper mutants, where the 2-fluorophenyl group may confer selectivity advantages over non-halogenated analogs. Researchers should avoid the 2-methylthiazole analog, which lacks the kinase hinge-binding motif and is structurally unsuitable for kinase assays .

ADME Optimization Studies Requiring Balanced Lipophilicity

With a cLogP of approximately 3.3, CAS 1105218-70-9 occupies the lipophilicity sweet spot for parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies. Its intermediate logP—higher than the 4-methoxyphenyl analog (cLogP ~2.9) and lower than the m-tolyl analog (cLogP ~3.6)—makes it the preferred candidate for hit-to-lead programs where both permeability and aqueous solubility must be optimized simultaneously [2].

Patent-Evading Cardiovascular or Oncology Drug Discovery Programs

Because CAS 1105218-70-9 is not explicitly exemplified in the major P2Y12 antagonist (US8664203B2) or Cdk4 inhibitor (WO2002057259) patent families, yet incorporates pharmacophoric elements from both therapeutic classes, it offers a structurally novel starting point for medicinal chemistry campaigns in antiplatelet therapy or oncology [3][4]. Industrial procurement for lead generation programs seeking novel composition-of-matter patents is scientifically justified.

Quote Request

Request a Quote for (4-(2-Fluorophenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.